Warfarin-d5

Description

Properties

IUPAC Name |

4-hydroxy-3-[3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3/i2D,3D,4D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVWKTKQMONHTI-ATTUOBAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CC(=O)C)C2=C(C3=CC=CC=C3OC2=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716327, DTXSID801016155 | |

| Record name | 4-Hydroxy-3-[3-oxo-1-(~2~H_5_)phenylbutyl]-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Warfarin-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75472-93-4, 791013-22-4 | |

| Record name | 4-Hydroxy-3-[3-oxo-1-(~2~H_5_)phenylbutyl]-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Warfarin-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to Warfarin-d5 for Analytical and Drug Development Applications

Introduction: The Analytical Imperative in Warfarin Therapy

Warfarin is a cornerstone oral anticoagulant used in the prevention and treatment of thromboembolic disorders.[1] Despite its widespread use, its clinical management is complicated by a narrow therapeutic window and significant inter-individual variability in patient response.[2] This variability is influenced by genetic factors (e.g., polymorphisms in CYP2C9 and VKORC1), drug-drug interactions, and dietary intake of Vitamin K.[3] Consequently, precise and reliable therapeutic drug monitoring (TDM) is not merely beneficial but essential for maintaining efficacy while minimizing the risk of severe adverse events like hemorrhage.

This necessity for accurate quantification in complex biological matrices, such as human plasma, mandates a robust analytical methodology. The gold standard for this application is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The accuracy of this technique hinges on the use of an appropriate internal standard (IS) to correct for variations in sample preparation and instrument response. This compound, a stable isotope-labeled (SIL) analog of warfarin, represents the ideal internal standard for this purpose, ensuring the highest degree of analytical precision and trustworthiness. This guide provides a comprehensive overview of this compound, its chemical properties, and its critical role in the bioanalysis of warfarin.

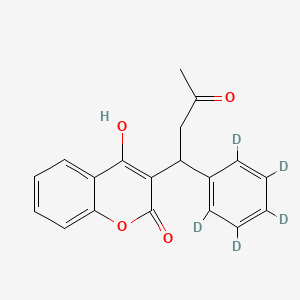

This compound: Chemical Structure and Physicochemical Properties

This compound is structurally identical to warfarin, with the crucial exception that the five hydrogen atoms on the pendant phenyl group are replaced by deuterium atoms.[4][5] This substitution results in a mass increase of 5 Daltons, making it easily distinguishable from the unlabeled warfarin by a mass spectrometer, yet it behaves nearly identically during chromatographic separation and ionization, a key attribute for an internal standard.[6]

The IUPAC name for this compound is 4-hydroxy-3-[3-oxo-1-(phenyl-d5)butyl]-2H-1-benzopyran-2-one.[5]

Table 1: Physicochemical Properties of (±)-Warfarin-d5

| Property | Value | Source(s) |

| IUPAC Name | 4-hydroxy-3-(3-oxo-1-(phenyl-d5)butyl)-2H-chromen-2-one | [5][7] |

| CAS Number | 75472-93-4 | [4] |

| Molecular Formula | C₁₉H₁₁D₅O₄ | [4][8][9] |

| Formula Weight | ~313.4 g/mol | [4][9] |

| Deuteration Purity | Typically ≥99% deuterated forms (d₁-d₅) | [4] |

| Primary Application | Internal standard for quantification of warfarin by GC- or LC-MS | [4][5] |

The Scientific Rationale: Why Stable Isotope Labeling is Critical

The choice of an internal standard is one of the most critical decisions in developing a quantitative bioanalytical method. An ideal IS should mimic the analyte of interest as closely as possible through the entire analytical process—from extraction to detection—to accurately account for any potential variability.

Expertise in Practice: While structurally similar compounds (analogs) can be used as internal standards, they often exhibit different extraction recoveries, matrix effects, and ionization efficiencies compared to the target analyte. This discrepancy can introduce significant quantification errors. This compound circumvents these issues. Because the substitution of hydrogen with deuterium results in a negligible change to the molecule's physicochemical properties (e.g., polarity, pKa), this compound co-elutes with unlabeled warfarin during chromatography and experiences virtually identical ionization and fragmentation behavior in the mass spectrometer's source.[6] This near-perfect chemical and physical mimicry ensures that any sample-to-sample variation—such as loss during extraction or ion suppression from the biological matrix—affects both the analyte and the internal standard to the same degree. The ratio of their signals, therefore, remains constant, leading to highly accurate and precise quantification. This is the cornerstone of a self-validating and trustworthy analytical system.

The Core Application: A Validated LC-MS/MS Protocol for Warfarin Quantification

The following section outlines a robust and reproducible protocol for the quantification of warfarin enantiomers in human plasma, adapted from validated methods in the scientific literature.[2][10] This method utilizes simple protein precipitation for sample cleanup, followed by analysis with a chiral HPLC system coupled to a tandem mass spectrometer.

Experimental Protocol

Step 1: Preparation of Standards and Quality Controls (QCs)

-

Stock Solutions: Prepare individual stock solutions of warfarin and this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the warfarin stock solution with a methanol:water mixture to create working solutions for the calibration curve. Concentrations should span the expected clinical range (e.g., 5 to 500 ng/mL or 10 to 8000 ng/mL).[11][12]

-

Internal Standard Spiking Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 30 nM) in the protein precipitation solvent (methanol:water, 7:1, v/v).[2][10]

-

Calibration Standards & QCs: Prepare calibration standards by spiking blank human plasma with the appropriate warfarin working solutions. Prepare separate QC samples at low, medium, and high concentrations in the same manner using a separately prepared stock solution to ensure accuracy.[2][12]

Step 2: Sample Preparation (Protein Precipitation Extraction)

-

Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

-

Add 400 µL of the internal standard spiking solution (methanol:water containing 30 nM this compound).[2][10]

-

Vortex the mixture for 10-15 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at high speed (e.g., 2250 x g for 15 minutes at 4°C) to pellet the precipitated proteins.[2]

-

Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 50°C.

-

Reconstitute the dried extract in 100 µL of a mobile phase-compatible solution (e.g., methanol:water, 15:85, v/v) before analysis.[2][10]

Caption: Bioanalytical workflow for warfarin quantification using this compound.

Instrumental Analysis: LC-MS/MS Parameters

Analysis is typically performed on a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode with Multiple Reaction Monitoring (MRM) for maximum sensitivity and selectivity.

Table 2: Typical Mass Spectrometry MRM Transitions

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Ionization Mode | Source(s) |

| Warfarin | 307.1 | 161.0 / 161.1 | ESI- | [2][13] |

| This compound | 312.2 | 255.1 / 255.3 | ESI- | [2][13] |

Pharmacological Context: Warfarin's Mechanism of Action

To fully appreciate the need for precise measurement, it is essential to understand Warfarin's mechanism of action. Warfarin exerts its anticoagulant effect by inhibiting the enzyme Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1).[1][14] This enzyme is crucial for the recycling of Vitamin K, a necessary cofactor for the gamma-carboxylation of several blood clotting factors.

By inhibiting VKORC1, warfarin depletes the reduced form of Vitamin K, thereby preventing the synthesis of functional coagulation factors II, VII, IX, and X, as well as the anticoagulant proteins C and S.[1][3] This disruption of the coagulation cascade is what prevents the formation of blood clots. The delicate balance required to prevent thrombosis without inducing hemorrhage underscores the importance of maintaining warfarin concentrations within the target therapeutic range.

Caption: Warfarin's inhibition of the Vitamin K cycle.

Synthesis of this compound: A Brief Overview

The synthesis of deuterated warfarin analogs typically involves the use of deuterated starting materials. For this compound, where the phenyl group is labeled, the synthesis can be achieved through a Michael condensation reaction, a classic method for forming warfarin.[15] In this approach, 4-hydroxycoumarin is reacted with a deuterated version of benzalacetone (4-(phenyl-d5)-3-buten-2-one). This ensures the direct and specific incorporation of the pentadeuterated phenyl ring onto the final molecule, providing the stable isotope label required for its function as an internal standard.

Conclusion

This compound is an indispensable tool for researchers, clinical laboratories, and pharmaceutical scientists involved in the study and management of warfarin. Its properties as a stable isotope-labeled internal standard allow for the development of highly accurate, precise, and robust bioanalytical methods, primarily using LC-MS/MS. By providing a reliable means to navigate the compound's narrow therapeutic index, the use of this compound directly contributes to improved patient safety, aids in drug development and pharmacokinetic studies, and upholds the highest standards of scientific integrity in quantitative analysis.

References

-

Title: Warfarin - StatPearls - NCBI Bookshelf Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Video: Warfarin Mechanism of Action Source: Study.com URL: [Link]

-

Title: Warfarin - Wikipedia Source: Wikipedia URL: [Link]

-

Title: American Heart Association/American College of Cardiology Foundation Guide to Warfarin Therapy Source: Circulation URL: [Link]

-

Title: Warfarin Pharmacology Source: News-Medical.Net URL: [Link]

-

Title: The synthesis of deuterium labelled metabolites of warfarin and phenprocoumon Source: INIS-IAEA URL: [Link]

-

Title: this compound | CAS 75472-93-4 Source: Veeprho URL: [Link]

-

Title: A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma Source: National Institutes of Health (NIH) URL: [Link]

-

Title: The analytical LC-MS/MS parameters for Warfarin and Diazepam-d5(IS). Source: ResearchGate URL: [Link]

-

Title: A Chiral HPLC-MS/MS Method for Simultaneous Quantification of Warfarin Enantiomers and its Major Hydroxylation Metabolites of CY Source: Austin Publishing Group URL: [Link]

-

Title: Development and validation of a sensitive and robust LC-tandem MS method for the analysis of warfarin enantiomers in human plasma Source: ResearchGate URL: [Link]

-

Title: The Synthesis and Analysis of Deuterated Warfarin Source: International Journal of Pharmaceutical Sciences URL: [Link]

-

Title: Determination of warfarin in volumetric absorptive microsampling by liquid chromatography-tandem mass spectrometry Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Representative precursor and product ion structure and mass spectra of... Source: ResearchGate URL: [Link]

-

Title: this compound Source: ARTIS STANDARDS URL: [Link]

-

Title: Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry Source: MDPI URL: [Link]

-

Title: Warfarin D5 | CAS No: 75472-93-4 Source: Cleanchem URL: [Link]

-

Title: Quantification of Warfarin and Furosemide in Human and Rat Plasma for Discovery Bioanalysis Using ACQUITY™ Premier UPLC™ System and Xevo™ TQ Absolute Mass Spectrometer Source: Waters Corporation URL: [Link]

-

Title: Hydrogen-deuterium (h-d) exchange reaction of warfarin in D(2)O solution Source: PubMed URL: [Link]

-

Title: Synthesis of Warfarin Source: University of Bristol URL: [Link]

-

Title: Preparation of Warfarin Source: University of Bristol URL: [Link]

Sources

- 1. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. caymanchem.com [caymanchem.com]

- 5. veeprho.com [veeprho.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. scbt.com [scbt.com]

- 9. daicelpharmastandards.com [daicelpharmastandards.com]

- 10. austinpublishinggroup.com [austinpublishinggroup.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Warfarin - Wikipedia [en.wikipedia.org]

- 15. synthesis [ch.ic.ac.uk]

A Technical Guide to the Synthesis and Manufacturing of Deuterium-Labeled Warfarin

Abstract

This technical guide provides an in-depth exploration of the synthesis and manufacturing of deuterium-labeled Warfarin. It is designed for researchers, chemists, and drug development professionals. The document details the scientific rationale for isotopic labeling, focusing on the kinetic isotope effect to modulate metabolic pathways. We present various synthetic strategies for deuterium incorporation, offering mechanistic insights and step-by-step protocols. Furthermore, the guide addresses the critical aspects of purification, analytical characterization, and the transition from laboratory-scale synthesis to current Good Manufacturing Practice (cGMP) production, ensuring the development of a high-purity, stable, and effective deuterated active pharmaceutical ingredient (API).

Introduction: The Rationale for Deuterating Warfarin

Warfarin is a widely prescribed oral anticoagulant used to prevent and treat thromboembolic events. It functions by inhibiting the vitamin K epoxide reductase complex subunit 1 (VKORC1), which is essential for activating clotting factors.[1] Warfarin is administered as a racemic mixture of (S)- and (R)-enantiomers, with the (S)-form being 3-5 times more potent.[1][2]

The clinical use of Warfarin is complicated by its narrow therapeutic index and significant inter-individual variability in dose response, often leading to bleeding complications.[3][4] A major source of this variability is the metabolism of the more potent (S)-Warfarin, which is primarily cleared by the polymorphic cytochrome P450 enzyme, CYP2C9.[1][3][5] Genetic variations in CYP2C9 can drastically reduce its metabolic capability, leading to higher drug exposure and increased risk of adverse events.[4][6] For instance, the *2 and *3 alleles of CYP2C9 reduce Warfarin metabolism by 30% and 90%, respectively.[4]

This metabolic liability presents a compelling case for isotopic modification. By strategically replacing specific hydrogen atoms with their heavier, stable isotope, deuterium, we can leverage the Deuterium Kinetic Isotope Effect (KIE) .[7][8] The C-D bond is stronger and has a lower vibrational frequency than a C-H bond. Consequently, more energy is required to break a C-D bond, which can significantly slow down metabolic reactions where C-H bond cleavage is the rate-determining step.[7][8] For Warfarin, deuteration at metabolically active sites can reduce the rate of CYP2C9-mediated hydroxylation, leading to a more predictable pharmacokinetic profile, a longer half-life, and potentially a safer therapeutic window.[9]

Synthetic Strategies for Deuterium Incorporation

The synthesis of deuterated Warfarin requires the strategic introduction of deuterium atoms into the molecular scaffold. The choice of strategy depends on the desired location of the label, the availability of deuterated starting materials, and scalability for manufacturing. The classic synthesis of racemic Warfarin involves the Michael addition of 4-hydroxycoumarin to benzalacetone.[2][10] This core reaction can be adapted using deuterated precursors.

Strategy 1: Synthesis via Deuterated Benzalacetone

A common and effective method involves preparing a deuterated version of benzalacetone, which is then condensed with 4-hydroxycoumarin.[9] This approach allows for deuterium incorporation into the phenyl ring or the butenone side chain. Labeling the phenyl group is particularly relevant for mitigating aromatic hydroxylation.

Protocol: Synthesis of Phenyl-d5-Warfarin

This protocol outlines the synthesis starting from commercially available deuterated benzene.

Step 1: Preparation of Benzoyl-d5 Chloride

-

Reaction: Friedel-Crafts acylation of benzene-d6 with acetyl chloride is performed in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield acetophenone-d5. Subsequent oxidation provides benzoic acid-d5, which is then converted to the acid chloride using thionyl chloride (SOCl₂).

-

Causality: This standard organic transformation sequence is efficient for creating the key C-C bond and introducing the carbonyl group necessary for the subsequent steps. Benzene-d6 is a readily available starting material for introducing pentadeuteration on the phenyl ring.

Step 2: Preparation of Benzalacetone-d5

-

Reaction: An aldol condensation is performed between benzaldehyde-d5 (obtained from the reduction of benzoyl-d5 chloride) and acetone in the presence of a base like sodium hydroxide.

-

Causality: The Claisen-Schmidt condensation is a robust and high-yielding reaction for forming α,β-unsaturated ketones. Careful control of temperature and reaction time is necessary to prevent side reactions.

Step 3: Michael Addition to form Warfarin-d5

-

Reaction: 4-hydroxycoumarin is reacted with the synthesized benzalacetone-d5 in a suitable solvent such as water, methanol, or pyridine.[2]

-

Causality: This crucial step forms the core Warfarin structure. The choice of solvent and catalyst (base or acid) can influence the reaction rate and yield. Using methanol followed by acid hydrolysis often gives higher yields compared to a one-pot reaction in water.[2]

Strategy 2: Late-Stage Hydrogen-Deuterium Exchange

For certain positions, particularly those with acidic protons, a direct hydrogen-deuterium (H-D) exchange on the final Warfarin molecule can be a viable, atom-economical approach. Research has shown that the methylene protons adjacent to the ketone (at position C12) can undergo H-D exchange in solvents containing D₂O.[11]

Protocol: C12-d2-Warfarin via H-D Exchange

-

Reaction: Warfarin is dissolved in a suitable solvent system, such as D₂O/DMSO-d₆. The solution is stirred at room temperature or with gentle heating over time.[11]

-

Monitoring: The progress of the exchange is monitored by ¹H NMR spectroscopy by observing the disappearance of the proton signals at the C12 position and by mass spectrometry to confirm the incorporation of two deuterium atoms.[11]

-

Causality: The protons at C12 are enolizable, making them susceptible to exchange with deuterium from the solvent under neutral or mildly basic/acidic conditions. This method is simple but may not be suitable for large-scale production due to the need for large quantities of deuterated solvents and potential for incomplete exchange.

| Synthetic Strategy | Key Deuterated Reagent | Typical Yield | Isotopic Purity | Pros | Cons |

| Via Deuterated Benzalacetone | Benzaldehyde-d5 | >90% (final step)[2] | >98% | High isotopic purity, scalable, precise label location. | Requires multi-step synthesis of the deuterated precursor. |

| Late-Stage H-D Exchange | D₂O | Variable | Moderate to High | Atom economical, fewer synthetic steps. | Potentially slow, may require harsh conditions, risk of back-exchange. |

Purification and Analytical Characterization

Ensuring the purity and verifying the isotopic enrichment of the final deuterated Warfarin API is paramount. A multi-technique analytical approach is required.

Purification

-

Recrystallization: The crude product from the synthesis is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to remove unreacted starting materials and by-products.

-

Chromatography: For higher purity, especially to remove any partially deuterated species or isomeric impurities, High-Performance Liquid Chromatography (HPLC) is employed. Chiral HPLC methods are necessary to resolve the (R)- and (S)-enantiomers if an enantiomerically pure product is desired.[12]

Analytical Validation

A comprehensive analytical package validates the identity, purity, and isotopic composition of the deuterated API.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides primary confirmation of deuteration by the disappearance or reduction in the integral of the signal corresponding to the replaced proton.[9]

-

¹³C NMR: Confirms the integrity of the carbon skeleton.

-

²H NMR: Directly observes the deuterium signal, confirming its presence and location within the molecule.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the deuterated compound, providing a precise measure of deuterium incorporation. For this compound, the molecular mass should increase by approximately 5 Da compared to the unlabeled compound. LC-MS methods are crucial for quantitative bioanalysis in plasma samples.[12][13]

-

-

Purity Analysis (HPLC):

-

A validated HPLC method is used to determine the chemical purity of the final product, typically aiming for >99.5%.

-

Manufacturing Under Current Good Manufacturing Practice (cGMP)

Transitioning the synthesis of deuterated Warfarin from the laboratory to a manufacturing setting requires strict adherence to cGMP guidelines to ensure the product is safe, effective, and of high quality.[14] This is a critical step for producing material suitable for clinical trials and commercial supply.

Process Development and Scale-Up

-

Route Scouting: The chosen synthetic route must be robust, scalable, and economically viable. The synthesis via deuterated benzalacetone is generally preferred for its reliability and control over isotopic purity.

-

Process Optimization: Each step of the synthesis is optimized to maximize yield, minimize impurities, and ensure consistent results. This includes optimizing solvent volumes, reaction times, temperatures, and purification methods.

-

Process Validation: The manufacturing process must be validated to demonstrate that it consistently produces a product meeting pre-determined specifications.

Quality Control and Assurance

-

Raw Material Sourcing: All starting materials, especially the deuterated precursors, must be sourced from qualified vendors with complete certificates of analysis.[15][16]

-

In-Process Controls (IPCs): Critical parameters are monitored at various points during the manufacturing process (e.g., reaction completion via TLC or HPLC) to ensure the process is under control.

-

Final API Release Testing: The final deuterated Warfarin API undergoes a full suite of analytical tests as described in Section 3.2 to confirm it meets all specifications for identity, strength, quality, and purity before it can be released for formulation.

-

Stability Studies: cGMP requires stability testing of the API under various conditions (temperature, humidity) to establish a retest date and ensure the product remains stable over its shelf life.

Conclusion

The synthesis and manufacturing of deuterium-labeled Warfarin represent a sophisticated application of isotope effects to improve the therapeutic profile of a widely used drug. By attenuating its primary metabolic pathway, deuterated Warfarin has the potential to offer a more predictable and safer anticoagulation therapy. The successful development of such an API hinges on a robust and scalable synthetic strategy, rigorous analytical characterization, and strict adherence to cGMP standards throughout the manufacturing lifecycle. This guide provides a foundational framework for professionals in the pharmaceutical sciences to navigate the complexities of developing and producing high-quality deuterated active pharmaceutical ingredients.

References

- Implications of Cytochrome P450 2C9 Polymorphism on Warfarin Metabolism and Dosing. Vertex AI Search.

- Warfarin Dosing and VKORC1/CYP2C9: Overview, Clinical Implications of the Genetic Mutation. Medscape Reference. (2021-01-12).

- Lessons learned from the influence of CYP2C9 genotype on warfarin dosing. Taylor & Francis Online. (2023-05-31).

- Impact of CYP2C9 Genotype on R- and S-Warfarin and Their Oxidative Metabolites. PubMed.

- The synthesis of deuterium labelled metabolites of warfarin and phenprocoumon. INIS-IAEA.

- Impact of CYP2C9 Genotype on R- and S-Warfarin and Their Oxidative Metabolites. ResearchGate.

- Synthetic Strategies for Warfarin and Its Deuterated Analogues: Implications for Anticoagulant Therapy. International Journal of Pharmaceutical Sciences. (2025-10-14).

- Synthesis of 14C Radiolabeled API to GMP. Isotope Science / Alfa Chemistry.

- Cambridge Isotope Laboratories (CIL): Your Partner in Stable Isotope Labeled Compounds. Cambridge Isotope Laboratories. (2018-03-21).

- cGMP. Cambridge Isotope Laboratories, Inc..

- Stable Isotope Custom & GMP Products. Sigma-Aldrich.

- Hydrogen-deuterium (h-d) exchange reaction of warfarin in D(2)O solution. PubMed.

- Clinical and cGMP Capabilities. CK Isotopes.

- Synthesis of Warfarin. University of Bristol.

- Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PMC - NIH.

- What Is The Deuterium Kinetic Isotope Effect?. YouTube. (2025-08-11).

- Synthesis of Warfarin and ring-closing derivative of it via a Michael reaction. ResearchGate.

- LC-MS Analysis of Warfarin™ in Plasma Samples. Sigma-Aldrich.

- Quantification of Warfarin and Furosemide in Human and Rat Plasma for Discovery Bioanalysis Using ACQUITY™ Premier UPLC™ System and Xevo™ TQ Absolute Mass Spectrometer. Waters Corporation.

- Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry. PMC - NIH. (2022-05-27).

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. synthesis [ch.ic.ac.uk]

- 3. Implications of Cytochrome P450 2C9 Polymorphism on Warfarin Metabolism and Dosing | Semantic Scholar [semanticscholar.org]

- 4. Warfarin Dosing and VKORC1/CYP2C9: Overview, Clinical Implications of the Genetic Mutation [emedicine.medscape.com]

- 5. CYP2C9 Genotype-Dependent Warfarin Pharmacokinetics: Impact of CYP2C9 Genotype on R- and S-Warfarin and Their Oxidative Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. researchgate.net [researchgate.net]

- 11. Hydrogen-deuterium (h-d) exchange reaction of warfarin in D(2)O solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. waters.com [waters.com]

- 14. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 15. isotope.com [isotope.com]

- 16. Clinical and cGMP Capabilities | CK Isotopes [ckisotopes.com]

A Senior Application Scientist's Guide to Warfarin-d5 as a Stable Isotope-Labeled Internal Standard in Quantitative Bioanalysis

This guide provides an in-depth technical framework for the utilization of Warfarin-d5 as a stable isotope-labeled internal standard (SIL-IS) in the quantitative analysis of warfarin, particularly within the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS). Designed for researchers, bioanalytical scientists, and drug development professionals, this document elucidates the core principles, practical methodologies, and critical considerations that underpin the development of robust, accurate, and reproducible bioanalytical assays.

Section 1: Foundational Principles

The Analyte: Warfarin

Warfarin is a widely prescribed oral anticoagulant used to prevent and treat thromboembolic disorders.[1][2] It functions by competitively inhibiting the vitamin K epoxide reductase complex subunit 1 (VKORC1), an enzyme critical for activating vitamin K.[3] This inhibition depletes functional vitamin K, thereby reducing the synthesis of active clotting factors II, VII, IX, and X.[4][5]

Warfarin is administered as a racemic mixture of (R)- and (S)-enantiomers, with the (S)-enantiomer being 3 to 5 times more potent.[3][6] Its narrow therapeutic window and significant interindividual variability in patient response necessitate careful therapeutic drug monitoring (TDM) to maintain efficacy while minimizing bleeding risks.[2][7][8] Accurate quantification of warfarin concentrations in biological matrices like plasma is therefore paramount for both clinical management and pharmacokinetic (PK) studies.[9][10]

The Imperative for Internal Standards in LC-MS

Quantitative analysis via LC-MS is susceptible to variations arising from sample preparation, chromatographic performance, and ionization efficiency in the mass spectrometer source.[11][12] An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample, which is designed to mimic the analytical behavior of the analyte. By measuring the peak area ratio of the analyte to the IS, variations introduced during the analytical process can be effectively normalized.[13]

The Gold Standard: Stable Isotope-Labeled Internal Standards (SIL-IS)

While structurally similar analogs can be used as internal standards, the ideal choice is a stable isotope-labeled version of the analyte itself.[12][14] SILs, such as this compound, possess nearly identical physicochemical properties to the unlabeled analyte.[15] This ensures they co-elute chromatographically and experience the same extraction recovery and matrix effects (ion suppression or enhancement). This co-behavior allows the SIL-IS to provide superior correction for analytical variability, leading to significantly improved accuracy and precision.[11][16]

Section 2: this compound - The Ideal Internal Standard

This compound is a deuterated analog of warfarin where five hydrogen atoms on the phenyl ring have been replaced with deuterium (²H or D).[9][17]

Key Properties and Rationale for Use

The selection of this compound as an internal standard is underpinned by several critical characteristics:

-

Chemical and Chromatographic Equivalence: Due to its structural identity with warfarin, this compound exhibits virtually identical extraction efficiency and chromatographic retention time.[18]

-

Mass Differentiation: The five deuterium atoms provide a mass shift of +5 Da (Daltons). This mass difference is sufficient to prevent isotopic crosstalk, where the natural isotopic abundance of the analyte (e.g., ¹³C) would interfere with the signal of the IS.[14]

-

Label Stability: The deuterium labels are on an aromatic phenyl ring, a non-exchangeable position. This prevents the loss or exchange of deuterium with protons from the solvent or matrix, ensuring the mass difference remains constant throughout the analytical process.[14]

The table below summarizes the key properties of warfarin and its d5-labeled internal standard.

| Property | (±)-Warfarin | (±)-Warfarin-d5 (phenyl-d5) |

| CAS Number | 81-81-2[19] | 75472-93-4[17] |

| Molecular Formula | C₁₉H₁₆O₄ | C₁₉H₁₁D₅O₄[17] |

| Average Mass | 308.33 g/mol | 313.36 g/mol [19] |

| Monoisotopic Mass | 308.1049 Da | 313.1362 Da[19] |

| Purity (Typical) | Varies by supplier | ≥99% deuterated forms (d₁-d₅)[17] |

| Primary Use | Analyte (Anticoagulant Drug)[1] | Internal Standard for Quantification[9][17] |

Section 3: A Validated Bioanalytical Workflow

This section outlines a representative step-by-step protocol for the quantification of warfarin in human plasma using this compound. The methodology is synthesized from established and validated methods published in peer-reviewed literature.[18][20]

Experimental Workflow Overview

The following diagram illustrates the complete analytical process from sample receipt to final data reporting.

Caption: Bioanalytical workflow for warfarin quantification using this compound IS.

Reagents and Materials

-

(±)-Warfarin reference standard

-

(±)-Warfarin-d5 internal standard[17]

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Blank human plasma (K₂EDTA as anticoagulant)

Step-by-Step Protocol: Sample Preparation (Protein Precipitation)

Protein Precipitation (PPT) is a rapid and robust technique for sample clean-up.[18]

-

Prepare Working Solutions:

-

Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

-

Prepare a working internal standard solution by diluting the stock solution in methanol-water (e.g., to 30 nM).[18]

-

-

Sample Aliquoting:

-

Aliquot 50 µL of plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

-

Internal Standard Spiking:

-

Add a precise volume of the this compound working solution to each tube.

-

-

Protein Precipitation:

-

Add 400 µL of cold acetonitrile containing 1% formic acid to each tube. The acid helps to ensure complete protein denaturation and maintain the analytes in their protonated state for better stability.

-

-

Vortexing:

-

Vortex the tubes vigorously for 4 minutes to ensure thorough mixing and complete protein precipitation.

-

-

Centrifugation:

-

Centrifuge the samples at a high speed (e.g., 2250 g) for 15 minutes at 4°C to pellet the precipitated proteins.[18]

-

-

Supernatant Transfer:

-

Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

-

Step-by-Step Protocol: LC-MS/MS Analysis

The following parameters are representative and should be optimized for the specific instrumentation used. Analysis is typically performed in negative ion mode due to the acidic nature of the warfarin molecule, which yields enhanced sensitivity.[20]

| Parameter | Typical Condition | Rationale |

| HPLC System | UHPLC System | Provides high resolution and rapid analysis times. |

| Column | Astec® CHIROBIOTIC® V or similar chiral column (for enantiomeric separation)[20] | Separates R- and S-warfarin, which is crucial for stereoselective metabolism studies.[18][21] |

| Mobile Phase A | Water with 0.1% Acetic Acid | Provides protons for ionization and aids in chromatographic peak shaping. |

| Mobile Phase B | Acetonitrile or Methanol | Organic solvent for eluting analytes in reversed-phase or chiral chromatography. |

| Flow Rate | 400 µL/min[20] | A typical flow rate for analytical scale columns compatible with ESI sources. |

| Column Temperature | 35-40 °C | Ensures reproducible retention times and improves peak shape. |

| Injection Volume | 5-10 µL | Balances sensitivity with the risk of column overloading. |

| Mass Spectrometer | Triple Quadrupole (QqQ) Mass Spectrometer | The gold standard for quantitative bioanalysis due to its sensitivity and specificity in MRM mode. |

| Ionization Source | Heated Electrospray Ionization (H-ESI), Negative Ion Mode[20] | ESI is suitable for polar molecules like warfarin; negative mode is preferred for acidic compounds.[22] |

| MRM Transition: Warfarin | Q1: m/z 307.1 → Q3: m/z 161.1 [18][20] | Specific fragmentation of the deprotonated warfarin molecule provides high selectivity. |

| MRM Transition: this compound | Q1: m/z 312.2 → Q3: m/z 255.3 [18][20] | The fragmentation pattern differs due to the deuterated phenyl ring, ensuring no interference. |

MS/MS Fragmentation Visualization

The specific Multiple Reaction Monitoring (MRM) transitions are key to the method's selectivity. The following diagram illustrates the precursor-to-product ion fragmentation for both warfarin and this compound.

Sources

- 1. heart.org [heart.org]

- 2. A review of warfarin dosing and monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. study.com [study.com]

- 5. ahajournals.org [ahajournals.org]

- 6. news-medical.net [news-medical.net]

- 7. Therapeutic monitoring of warfarin: the appropriate response marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of pharmacokinetics of warfarin from validated pharmacokinetic-pharmacodynamic model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. veeprho.com [veeprho.com]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. crimsonpublishers.com [crimsonpublishers.com]

- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 14. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 15. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. caymanchem.com [caymanchem.com]

- 18. austinpublishinggroup.com [austinpublishinggroup.com]

- 19. This compound | CAS 75472-93-4 | LGC Standards [lgcstandards.com]

- 20. Validation and Application of a Simple UHPLC–MS-MS Method for the Enantiospecific Determination of Warfarin in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Indispensable Role of Warfarin-d5 in Modern Pharmacokinetic Analysis: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the critical applications of Warfarin-d5, a stable isotope-labeled (SIL) analog of warfarin, in pharmacokinetic (PK) research. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind the use of this compound as an internal standard in bioanalytical studies, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will delve into the core principles of its application, from sample preparation to data interpretation, providing field-proven insights for researchers, scientists, and drug development professionals. This guide is structured to serve as a comprehensive resource, ensuring both methodological rigor and a deep understanding of the underlying principles that make this compound an invaluable tool in drug development.

Introduction: The Pharmacokinetic Complexity of Warfarin

Warfarin, an oral anticoagulant, has been a cornerstone in the prevention and treatment of thromboembolic disorders for decades.[1][2] Its clinical efficacy, however, is complicated by a narrow therapeutic window and significant inter-individual variability in dose response.[3] This variability is largely attributed to its complex pharmacokinetic and pharmacodynamic properties.

Warfarin is administered as a racemic mixture of (R)- and (S)-enantiomers.[1][3] The (S)-enantiomer is 3 to 5 times more potent in its anticoagulant effect than the (R)-enantiomer.[1][3] Furthermore, the two enantiomers are metabolized by different cytochrome P450 (CYP) isoenzymes; (S)-warfarin is primarily metabolized by CYP2C9, while (R)-warfarin is metabolized by multiple CYPs, including CYP1A2 and CYP3A4.[2][3] This differential metabolism is a major source of drug-drug interactions and is influenced by genetic polymorphisms in the CYP2C9 enzyme.[1][3]

Given this complexity, accurate and precise quantification of warfarin and its metabolites in biological matrices is paramount for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Such pharmacokinetic studies are essential for dose optimization, assessing drug-drug interactions, and ensuring patient safety.[4]

The "Gold Standard": Why Stable Isotope-Labeled Internal Standards?

In quantitative bioanalysis, especially with a highly sensitive and selective technique like LC-MS/MS, the use of an appropriate internal standard (IS) is crucial for achieving reliable and reproducible results.[5][6] An internal standard is a compound of known concentration added to all samples, including calibration standards and quality controls, to correct for variability during sample processing and analysis.[5]

While structural analogs can be used as internal standards, stable isotope-labeled (SIL) internal standards are widely considered the "gold standard".[5][7] A SIL-IS is a form of the analyte where one or more atoms have been replaced with their stable, heavier isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)).[5] This modification results in a compound with nearly identical physicochemical properties to the analyte, differing only in mass.[5]

The key advantages of using a SIL-IS like this compound include:

-

Correction for Matrix Effects: Biological matrices such as plasma can suppress or enhance the ionization of an analyte in the mass spectrometer, leading to inaccurate quantification. Since the SIL-IS co-elutes with the analyte and experiences the same matrix effects, the ratio of their responses remains constant, ensuring accurate measurement.[5]

-

Compensation for Sample Preparation Variability: Losses during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction are accounted for, as the SIL-IS behaves identically to the analyte.[5][7]

-

Improved Precision and Accuracy: By correcting for various sources of error, SIL internal standards significantly enhance the precision and accuracy of the analytical method.[5]

This compound: Properties and Application

This compound is a deuterated analog of warfarin, where five hydrogen atoms on the phenyl ring have been replaced with deuterium.[8][9] This specific labeling makes it an ideal internal standard for the quantification of warfarin in biological samples via mass spectrometry.[8][9]

| Property | Value |

| Chemical Name | 4-hydroxy-3-(3-oxo-1-(phenyl-d5)butyl)-2H-chromen-2-one |

| CAS Number | 75472-93-4 |

| Molecular Formula | C₁₉H₁₁D₅O₄ |

| Formula Weight | 313.4 g/mol |

Table 1: Key Properties of (±)-Warfarin-d5.[8]

The five-deuterium label provides a sufficient mass shift from the unlabeled warfarin (molecular weight ~308.3 g/mol ) to prevent isotopic crosstalk while ensuring that its chromatographic behavior and ionization efficiency are virtually identical to the analyte.

Experimental Workflow: Quantifying Warfarin Enantiomers using this compound

The following section outlines a detailed, field-proven protocol for the simultaneous quantification of warfarin enantiomers and their major metabolites in human plasma using a chiral HPLC-MS/MS method with this compound as the internal standard. This protocol is adapted from established methodologies and serves as a robust starting point for researchers.[10]

Experimental Design Logic

The choice of a chiral separation method is critical due to the differing potencies and metabolic pathways of the (R)- and (S)-warfarin enantiomers.[3][11] A simple protein precipitation method is chosen for its speed and efficiency in sample preparation, which has been shown to provide good recovery for warfarin and its metabolites.[10] The use of tandem mass spectrometry (MS/MS) provides the necessary selectivity and sensitivity for quantification in a complex biological matrix like plasma.

Caption: Bioanalytical workflow for warfarin quantification using this compound.

Step-by-Step Protocol

Materials:

-

Human plasma samples

-

(±)-Warfarin-d5 (Internal Standard)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Chiral HPLC column

-

Tandem mass spectrometer

Procedure:

-

Preparation of Internal Standard Working Solution: Prepare a working solution of this compound in a methanol-water mixture (e.g., 7:1, v/v) at a concentration of 30 nM.[10]

-

Sample Preparation (Protein Precipitation): a. Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube. b. Add 400 µL of the this compound internal standard working solution to each tube.[10] c. Vortex the mixture for 10 seconds to ensure thorough mixing and protein precipitation.[10] d. Centrifuge the samples at 2250 x g for 15 minutes at 4°C to pellet the precipitated proteins.[10] e. Carefully transfer the supernatant to a clean tube. f. Evaporate the supernatant to dryness under a gentle stream of nitrogen at 50°C.[10] g. Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., methanol-water, 15:85, v/v).[10]

-

LC-MS/MS Analysis: a. Inject the reconstituted sample into the chiral HPLC-MS/MS system. b. Perform chromatographic separation using a suitable chiral column to resolve the (R)- and (S)-enantiomers of warfarin and this compound.[10] c. Detect the analytes using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The specific MRM transitions will need to be optimized for the instrument used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Warfarin | 307.1 | 161.0 |

| This compound (IS) | 312.2 | 255.1 |

| Hydroxywarfarins | 323.1 | 177.0 or 250.3 |

Table 2: Example MRM Transitions for Warfarin and its Analogs.[10][12]

-

Data Analysis: a. Integrate the peak areas for the analyte and the internal standard. b. Calculate the peak area ratio of the analyte to the internal standard. c. Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations. d. Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.

Advanced Applications of this compound

Beyond routine pharmacokinetic analysis, this compound is a valuable tool in more specialized studies:

Drug-Drug Interaction (DDI) Studies

Warfarin is notorious for its numerous drug-drug interactions, which can significantly alter its anticoagulant effect and increase the risk of bleeding or thrombosis.[13][14][15] DDI studies often investigate the impact of a co-administered drug on the metabolism of warfarin. By using this compound as an internal standard, researchers can accurately quantify changes in the plasma concentrations of warfarin and its metabolites when a potential interacting drug is introduced, thereby elucidating the mechanism of interaction (e.g., inhibition or induction of CYP2C9).[16]

Metabolic Phenotyping

The measurement of warfarin and its hydroxylated metabolites can serve as a probe for the activity of specific CYP enzymes. For example, the formation of S-7-hydroxywarfarin is a specific marker for CYP2C9 activity, while 10-hydroxywarfarin formation is indicative of CYP3A4 activity.[10] A chiral LC-MS/MS method using this compound allows for the precise quantification of these metabolites, enabling researchers to phenotype an individual's metabolic capacity.[10] This information is crucial for personalized medicine approaches to warfarin dosing.

Caption: Simplified metabolic pathway of warfarin enantiomers.

Conclusion: Ensuring Data Integrity in Warfarin Research

The intricate pharmacokinetics of warfarin necessitates the use of highly robust and reliable bioanalytical methods. This compound, as a stable isotope-labeled internal standard, is an indispensable component of such methods. Its ability to mimic the behavior of unlabeled warfarin through extraction, chromatography, and ionization ensures the highest level of accuracy and precision in quantification. By providing a self-validating system for each sample, the use of this compound underpins the scientific integrity of pharmacokinetic studies, from basic research to clinical trials. The protocols and principles outlined in this guide are intended to empower researchers to generate high-quality, reproducible data, ultimately contributing to the safer and more effective use of warfarin in clinical practice.

References

-

StatPearls. (n.d.). Warfarin. NCBI Bookshelf. Retrieved from [Link]

-

AccessPharmacy. (n.d.). Warfarin | Casebook in Clinical Pharmacokinetics and Drug Dosing. Retrieved from [Link]

-

PharmGKB. (n.d.). Warfarin Pathway, Pharmacokinetics. Retrieved from [Link]

-

GPnotebook. (2018, January 1). Warfarin: Pharmacokinetics. Retrieved from [Link]

-

Holford, N. H. (1986). Clinical pharmacokinetics and pharmacodynamics of warfarin. Understanding the dose-effect relationship. Clinical Pharmacokinetics, 11(6), 483–504. Retrieved from [Link]

-

Ghanbari, R., et al. (2015). A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 115, 203-209. Retrieved from [Link]

-

ECA Academy. (2019, October 8). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Retrieved from [Link]

-

BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Retrieved from [Link]

-

Dolan, J. W. (2012). When Should an Internal Standard be Used? LCGC North America, 30(6), 474-480. Retrieved from [Link]

-

Veeprho. (n.d.). This compound | CAS 75472-93-4. Retrieved from [Link]

-

ResearchGate. (n.d.). Representative precursor and product ion structure and mass spectra of (A) warfarin and (B) d5-warfarin measured in negative ion detection mode. Retrieved from [Link]

-

ResearchGate. (n.d.). The analytical LC-MS/MS parameters for Warfarin and Diazepam-d5(IS). Retrieved from [Link]

-

Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical Research in Toxicology, 21(8), 1674–1691. Retrieved from [Link]

-

Witt, D. M., et al. (2009). Warfarin interactions with substances listed in drug information compendia and in the FDA-approved label for warfarin sodium. Clinical Pharmacology & Therapeutics, 86(4), 425–429. Retrieved from [Link]

-

Holbrook, A. M., et al. (2012). Drug–drug interactions with warfarin: a systematic review and meta-analysis. British Journal of Clinical Pharmacology, 74(Suppl 1), 28–36. Retrieved from [Link]

-

Shimadzu. (2019). Fully Automated LC-MS/MS Analysis of Anticoagulants Using a Stable Isotope Labelled Internal Standards. Retrieved from [Link]

-

Holbrook, A., et al. (2012). Drug-drug interactions with warfarin: A systematic review and meta-analysis. British Journal of Clinical Pharmacology, 74(Suppl. 1), 28-36. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Applications of stable isotopes in clinical pharmacology. Retrieved from [Link]

-

Schellekens, R. C., et al. (2011). Applications of stable isotopes in clinical pharmacology. British Journal of Clinical Pharmacology, 72(6), 879–897. Retrieved from [Link]

-

Schellekens, R. C., et al. (2011). Applications of stable isotopes in clinical pharmacology. British Journal of Clinical Pharmacology, 72(6), 879-97. Retrieved from [Link]

-

Adithan, C., et al. (2018). Evaluation of pharmacokinetics of warfarin from validated pharmacokinetic-pharmacodynamic model. Journal of Basic and Clinical Pharmacy, 9(3), 65-69. Retrieved from [Link]

-

Hines, L. E., et al. (2011). Evaluation of warfarin drug interaction listings in US product information for warfarin and interacting drugs. Clinical Therapeutics, 33(1), 36-46. Retrieved from [Link]

-

StatPearls. (n.d.). Warfarin Drug Interactions. NCBI Bookshelf. Retrieved from [https://www.ncbi.nlm.nih.gov/books/NBK5382 warfarin/]([Link] warfarin/)

-

Wang, L., et al. (2017). The Clinical Pharmacokinetics and Pharmacodynamics of Warfarin When Combined with Compound Danshen: A Case Study for Combined Treatment of Coronary Heart Diseases with Atrial Fibrillation. Frontiers in Pharmacology, 8, 853. Retrieved from [Link]

-

Flora, D. R., et al. (2022). Pharmacokinetic Modeling of Warfarin І – Model-Based Analysis of Warfarin Enantiomers with a Target Mediated Drug Disposition Model Reveals CYP2C9 Genotype-Dependent Drug-Drug Interactions of S-Warfarin. Drug Metabolism and Disposition, 50(5), 629-641. Retrieved from [Link]

-

Manao, T. A., et al. (2022). Review: Drug Discovery and Development of Warfarin. Asian Journal of Pharmaceutical Research and Development, 10(4), 64-69. Retrieved from [Link]

Sources

- 1. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 3. ClinPGx [clinpgx.org]

- 4. The Clinical Pharmacokinetics and Pharmacodynamics of Warfarin When Combined with Compound Danshen: A Case Study for Combined Treatment of Coronary Heart Diseases with Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]

- 7. biopharmaservices.com [biopharmaservices.com]

- 8. caymanchem.com [caymanchem.com]

- 9. veeprho.com [veeprho.com]

- 10. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. gpnotebook.com [gpnotebook.com]

- 12. researchgate.net [researchgate.net]

- 13. Warfarin interactions with substances listed in drug information compendia and in the FDA-approved label for warfarin sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Drug-drug interactions with warfarin: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetic Modeling of Warfarin І – Model-Based Analysis of Warfarin Enantiomers with a Target Mediated Drug Disposition Model Reveals CYP2C9 Genotype-Dependent Drug-Drug Interactions of S-Warfarin - PMC [pmc.ncbi.nlm.nih.gov]

The Quintessential Role of Warfarin-d5 in Modern Therapeutic Drug Monitoring

An In-Depth Technical Guide:

A Senior Application Scientist's Perspective on Achieving Unimpeachable Accuracy in Anticoagulant Quantification

Executive Summary

Warfarin, a cornerstone of oral anticoagulant therapy, presents a significant clinical challenge due to its narrow therapeutic window and high interindividual pharmacokinetic variability.[1][2][3] Effective therapeutic drug monitoring (TDM) is therefore not merely beneficial, but critical for patient safety and efficacy. While traditional TDM relies on pharmacodynamic markers like the International Normalized Ratio (INR), direct quantification of warfarin concentration in plasma provides invaluable pharmacokinetic data for dose optimization, adherence verification, and investigation of drug-drug interactions.[4][5] This guide elucidates the critical role of Warfarin-d5, a stable isotope-labeled internal standard, in the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for warfarin quantification. We will explore the mechanistic rationale for its use, detail a robust analytical workflow, and provide the field-proven insights necessary for developing a self-validating, regulatory-compliant bioanalytical assay.

The Analytical Imperative: Why Warfarin TDM Demands an Internal Standard

Warfarin therapy is a delicate balance between preventing thrombosis and inducing hemorrhage.[1][6] Factors such as genetic polymorphisms (in CYP2C9 and VKORC1), diet, and co-administered medications can dramatically alter a patient's response.[1][6] Direct measurement of plasma warfarin levels via LC-MS/MS offers superior specificity and sensitivity over older methods. However, the journey of an analyte from a complex biological matrix like plasma to the mass spectrometer detector is fraught with potential for variability.[7][8]

Sources of analytical variability include:

-

Sample Preparation: Inconsistent recovery during protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

Matrix Effects: Co-eluting endogenous components from plasma (e.g., phospholipids, salts) can suppress or enhance the ionization of warfarin in the MS source, leading to inaccurate readings.[9]

-

Instrumental Drift: Minor fluctuations in injection volume, mobile phase composition, or detector sensitivity over the course of an analytical run.[7][8]

To compensate for this unavoidable variability, a suitable internal standard (IS) is not just recommended; it is essential for achieving accuracy and precision.[10][11] The IS is a compound of known concentration added to every sample, calibrator, and quality control, acting as a chemical and analytical mimic for the analyte.[8] The final quantification is based on the peak area ratio of the analyte to the IS, a methodology that normalizes for variations throughout the analytical process.[12]

The Gold Standard: this compound as the Ideal Internal Standard

The ideal internal standard behaves identically to the analyte during sample extraction, chromatography, and ionization, but is distinguishable by the mass spectrometer.[13] This is where Stable Isotope-Labeled (SIL) internal standards, like this compound, demonstrate their profound superiority over structural analogs.[9][14][15][16]

This compound is the warfarin molecule where five hydrogen atoms on the phenyl ring have been replaced with deuterium, a stable (non-radioactive) isotope of hydrogen.[17][18] This subtle modification results in a mass increase of 5 Daltons but does not significantly alter the compound's physicochemical properties.

Causality Behind the Choice:

-

Identical Extraction Recovery: this compound has the same polarity, solubility, and protein binding characteristics as warfarin, ensuring it is extracted from plasma with the same efficiency.

-

Co-elution in Chromatography: It exhibits nearly identical retention time on a liquid chromatography column. This is critical because it means both the analyte and the IS experience the same matrix effects at the same time, allowing for effective compensation.[12]

-

Similar Ionization Efficiency: As the core molecular structure is the same, this compound ionizes in the mass spectrometer source with an efficiency that closely tracks that of warfarin, correcting for ion suppression or enhancement.[7]

-

Mass Distinguishability: The 5 Dalton mass difference allows the tandem mass spectrometer to easily differentiate between the analyte and the internal standard.[19]

The use of a SIL IS is the cornerstone of a trustworthy and robust bioanalytical method, a principle heavily emphasized by regulatory bodies like the FDA and EMA.[10][11]

Data Presentation: Analyte and Internal Standard Parameters

For a typical LC-MS/MS assay, Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The table below outlines the characteristic mass transitions for warfarin and its deuterated internal standard.

| Compound | Parent Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Common Collision Energy (eV) |

| Warfarin | m/z 307.1 | m/z 161.0 | -25 to -35 |

| This compound | m/z 312.1 | m/z 161.0 or 255.1 | -25 to -35 |

Note: The product ion for this compound can vary depending on the fragmentation pathway targeted; m/z 255.1 retains the deuterated phenyl group, while m/z 161.0 corresponds to a common fragment without it.[19] Using the transition that retains the deuterium label (312.1 → 255.1) is often preferred to prevent any potential for cross-talk from the unlabeled analyte.

Visualization: The Principle of Internal Standardization

The following diagram illustrates how this compound corrects for variability at each critical stage of the bioanalytical process.

Caption: Workflow illustrating the corrective power of an internal standard.

Experimental Protocol: A Self-Validating TDM Assay

This section provides a detailed, field-proven methodology for the quantification of warfarin in human plasma using this compound as the internal standard. The protocol is designed to meet the stringent requirements for bioanalytical method validation outlined in regulatory guidance.[10][11][20][21]

Materials and Reagents

-

Reference Standards: Warfarin (certified), this compound (certified, ≥98% isotopic purity).

-

Solvents: HPLC-grade or LC-MS grade Acetonitrile, Methanol, and Water.

-

Additives: Formic Acid (LC-MS grade).

-

Biological Matrix: Pooled, drug-free human plasma (K2-EDTA anticoagulant).

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Warfarin and this compound reference standards in methanol to create individual 1 mg/mL stock solutions.

-

Warfarin Working Standards: Serially dilute the Warfarin primary stock with 50:50 methanol:water to prepare a series of working standards for spiking calibration curve (CC) samples.

-

Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the this compound primary stock with acetonitrile to a final concentration that will yield a robust detector response (e.g., 100 ng/mL). This solution will be used as the protein precipitation solvent.

Sample Preparation: Protein Precipitation (PPT)

Causality: Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma, which would otherwise foul the analytical column and mass spectrometer.[19] Using acetonitrile containing the IS ensures that the IS is added early and precisely, allowing it to track the analyte through the entire process.[8]

-

Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample (calibrator, QC, or unknown).

-

Precipitation & IS Addition: Add 150 µL of the IS Working Solution (100 ng/mL this compound in acetonitrile). This represents a 3:1 ratio of organic solvent to plasma.

-

Vortexing: Vortex vigorously for 30 seconds to ensure complete protein precipitation and mixing.

-

Centrifugation: Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to an LC-MS autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

-

LC System: UPLC/UHPLC system capable of binary gradient elution.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column with a particle size ≤1.8 µm (e.g., 50 x 2.1 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution:

Time (min) Flow Rate (mL/min) %B 0.0 0.4 20 2.5 0.4 95 3.0 0.4 95 3.1 0.4 20 | 4.0 | 0.4 | 20 |

-

MS Source Conditions (Negative ESI Mode):

-

Capillary Voltage: ~2.5-3.5 kV

-

Desolvation Temperature: ~500-550 °C

-

Desolvation Gas Flow: ~800-1000 L/hr

-

Cone Gas Flow: ~150 L/hr

-

Assay Validation Parameters

The method's trustworthiness is established through rigorous validation, assessing parameters such as:[22]

-

Linearity: A calibration curve spanning the expected clinical concentration range (e.g., 5-2000 ng/mL) with an r² > 0.99.

-

Accuracy & Precision: Analysis of Quality Control (QC) samples at low, medium, and high concentrations, with results typically required to be within ±15% of the nominal value.[10]

-

Selectivity: Absence of interfering peaks in blank plasma from multiple sources.

-

Matrix Effect: Quantified by post-extraction spike experiments to ensure ionization suppression/enhancement is consistent and corrected for by the IS.

-

Recovery: Extraction efficiency should be consistent and reproducible.

Visualization: TDM Experimental and Data Analysis Workflow

This diagram outlines the complete workflow from receiving a patient sample to generating a final, reliable concentration value.

Caption: Step-by-step workflow for Warfarin TDM using LC-MS/MS.

Conclusion: Beyond a Standard, A System of Trust

In the high-stakes field of therapeutic drug monitoring, precision and accuracy are paramount. This compound is not merely a reagent but the linchpin of a robust, self-validating analytical system for warfarin quantification. Its use as a stable isotope-labeled internal standard allows analytical scientists to effectively neutralize the inherent variability of complex sample preparation and high-sensitivity mass spectrometric detection.[7][9][14] By co-eluting and behaving almost identically to the unlabeled drug, this compound ensures that the final calculated ratio accurately reflects the true concentration of the drug in the patient's plasma.[12] This technical guide demonstrates that the thoughtful application of fundamental analytical principles, embodied by the selection of this compound, is essential for delivering the high-quality data that underpins personalized medicine and ensures patient safety.

References

-

Borges, N. C., & Lanças, F. M. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407. [Link]

-

SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. Retrieved from [Link]

-

SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Internal Standards in Regulated Bioanalysis: Putting in Place a Decision-Making Process During Method Development. Retrieved from [Link]

-

Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Retrieved from [Link]

-

IRIS. (n.d.). Development and validation of analytical methods for therapeutic drug monitoring. Retrieved from [Link]

-

Patel, S., & Preuss, C. V. (2023). Warfarin. In StatPearls. StatPearls Publishing. [Link]

-

Simundic, A. M., & Nikolac, N. (2008). Analytical validation of therapeutic drug monitoring (TDM) on AxSYM Abbott analyzer. Biochemia medica, 18(3), 334-342. [Link]

-

Veeprho. (n.d.). This compound | CAS 75472-93-4. Retrieved from [Link]

-

LCGC International. (2023). Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS. Retrieved from [Link]

-

IRIS UNIFE. (2019). Development and validation of analytical methods for therapeutic drug monitoring. Retrieved from [Link]

-

AccessPharmacy. (n.d.). Warfarin | Casebook in Clinical Pharmacokinetics and Drug Dosing. Retrieved from [Link]

-

BioPharma Services Inc. (2021). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from [Link]

-

Holford, N. H. (1986). Clinical pharmacokinetics and pharmacodynamics of warfarin. Understanding the dose-effect relationship. Clinical pharmacokinetics, 11(6), 483-504. [Link]

-

CMIC. (n.d.). White PaPer - Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s by the Global CRO Council for Bioana lysis. Retrieved from [Link]

-

Adithan, C., & Raj, G. (2018). Evaluation of pharmacokinetics of warfarin from validated pharmacokinetic-pharmacodynamic model. Perspectives in clinical research, 9(3), 129-133. [Link]

-

U.S. Food and Drug Administration. (2022). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Retrieved from [Link]

-

Hirsh, J., Fuster, V., Ansell, J., & Halperin, J. L. (2003). American Heart Association/American College of Cardiology Foundation guide to warfarin therapy. Circulation, 107(12), 1692-1711. [Link]

-

Austin Publishing Group. (2014). A Chiral HPLC-MS/MS Method for Simultaneous Quantification of Warfarin Enantiomers and its Major Hydroxylation Metabolites of CY. Retrieved from [Link]

-

Jadhav, P. V. (2025). Synthetic Strategies for Warfarin and Its Deuterated Analogues: A Comparative Analysis. International Journal of Pharmaceutical Sciences, 3(10), 1402-1424. [Link]

-

Zhang, M., et al. (2023). Clinical Application and Synthesis Methods of Deuterated Drugs. Current Medicinal Chemistry, 30(36), 4096-4129. [Link]

-

Heimark, L.D., et al. (1987). The synthesis of deuterium labelled metabolites of warfarin and phenprocoumon. Journal of Labelled Compounds and Radiopharmaceuticals, 24(2), 157-166. [Link]

-

Yuliandari, R., et al. (2024). Determination of warfarin in volumetric absorptive microsampling by liquid chromatography-tandem mass spectrometry. Heliyon, 10(13), e34190. [Link]

-

United Nations Office on Drugs and Crime. (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Retrieved from [Link]

-

BioPharm International. (2003). Method Validation Guidelines. Retrieved from [Link]

-

Waters Corporation. (2022). Quantification of Warfarin and Furosemide in Human and Rat Plasma for Discovery Bioanalysis Using ACQUITY™ Premier UPLC™ System and Xevo™ TQ Absolute Mass Spectrometer. Retrieved from [Link]

-

University of Bristol. (n.d.). Synthesis of Warfarin. Retrieved from [Link]

-

Carcas, A. J., et al. (1999). Therapeutic monitoring of warfarin: the appropriate response marker. Therapeutic drug monitoring, 21(4), 423-429. [Link]

-

Global Scientific Journal. (2019). DETERMINATION OF WARFARIN IN HUMAN PLASMA BY USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY MASS SPECTROMETRY (HPLC-MS). Retrieved from [Link]

Sources

- 1. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Evaluation of pharmacokinetics of warfarin from validated pharmacokinetic-pharmacodynamic model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalscientificjournal.com [globalscientificjournal.com]

- 4. Determination of warfarin in volumetric absorptive microsampling by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic monitoring of warfarin: the appropriate response marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 8. biopharmaservices.com [biopharmaservices.com]

- 9. crimsonpublishers.com [crimsonpublishers.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fda.gov [fda.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. en.cmicgroup.com [en.cmicgroup.com]

- 14. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. veeprho.com [veeprho.com]

- 18. caymanchem.com [caymanchem.com]

- 19. austinpublishinggroup.com [austinpublishinggroup.com]

- 20. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 21. biopharminternational.com [biopharminternational.com]

- 22. biochemia-medica.com [biochemia-medica.com]

An In-Depth Technical Guide to Understanding the Metabolism of Warfarin Utilizing Warfarin-d5

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the metabolism of Warfarin, with a focus on the utility of the stable isotope-labeled internal standard, Warfarin-d5. We will delve into the intricate metabolic pathways, the rationale behind employing deuterated standards, and detailed experimental protocols for in vitro and bioanalytical studies.

Introduction: The Clinical Significance and Metabolic Complexity of Warfarin

Warfarin is a cornerstone of oral anticoagulant therapy, widely prescribed for the prevention and treatment of thromboembolic disorders.[1] Despite its efficacy, Warfarin therapy is complicated by a narrow therapeutic index and significant interindividual variability in dose requirements.[2][3] This variability is largely attributed to its complex metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[4]

Warfarin is administered as a racemic mixture of two enantiomers, (S)-Warfarin and (R)-Warfarin. The (S)-enantiomer is 3-5 times more potent as an anticoagulant than the (R)-enantiomer.[2][5] Critically, the two enantiomers are metabolized by different CYP isoforms. (S)-Warfarin is principally metabolized by CYP2C9, while (R)-Warfarin is metabolized by multiple CYPs, including CYP1A2, CYP3A4, and to a lesser extent, CYP2C19.[2][6][7] Understanding the metabolic fate of each enantiomer is therefore paramount for predicting drug response and minimizing adverse events.

The Indispensable Role of Stable Isotope-Labeled Internal Standards: The Case for this compound

In bioanalytical chemistry, especially in the context of drug metabolism studies, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving accurate and precise quantification.[8][9] this compound, a deuterated form of Warfarin, serves as an ideal internal standard for several key reasons:

-